molecular formula C6H7F5O B13421443 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one CAS No. 357-28-8

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one

Katalognummer: B13421443
CAS-Nummer: 357-28-8
Molekulargewicht: 190.11 g/mol
InChI-Schlüssel: FCVMAXTWQAFQPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is a fluorinated ketone with the molecular formula C6H7F5O. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one can be synthesized through several methods. One common approach involves the fluorination of 4-methyl-3-pentanone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity in various chemical reactions .

Eigenschaften

CAS-Nummer

357-28-8

Molekularformel

C6H7F5O

Molekulargewicht

190.11 g/mol

IUPAC-Name

1,1,1,2,2-pentafluoro-4-methylpentan-3-one

InChI

InChI=1S/C6H7F5O/c1-3(2)4(12)5(7,8)6(9,10)11/h3H,1-2H3

InChI-Schlüssel

FCVMAXTWQAFQPW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.